molecular formula C9H5BrCl2O3S B13157515 8-bromo-6-chloro-2H-chromene-3-sulfonyl chloride CAS No. 1235441-17-4

8-bromo-6-chloro-2H-chromene-3-sulfonyl chloride

Cat. No.: B13157515
CAS No.: 1235441-17-4
M. Wt: 344.01 g/mol
InChI Key: KPRCRUNLZSHYNP-UHFFFAOYSA-N
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Description

8-Bromo-6-chloro-2H-chromene-3-sulfonyl chloride is a chemical compound with the molecular formula C9H5BrCl2O3S. This compound belongs to the class of chromenes, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-6-chloro-2H-chromene-3-sulfonyl chloride typically involves the reaction of 8-bromo-6-chloro-2H-chromene with sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as pyridine, to facilitate the formation of the sulfonyl chloride group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-6-chloro-2H-chromene-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Biaryl Compounds: Formed through coupling reactions.

Scientific Research Applications

8-Bromo-6-chloro-2H-chromene-3-sulfonyl chloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-bromo-6-chloro-2H-chromene-3-sulfonyl chloride involves its ability to interact with various molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. This reactivity is exploited in the design of inhibitors and probes for biological studies.

Comparison with Similar Compounds

Similar Compounds

  • 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde
  • 8-Bromo-6-chloro-2H-chromene-3-carbonitrile
  • Ethyl 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylate

Uniqueness

8-Bromo-6-chloro-2H-chromene-3-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a versatile compound for various synthetic and research applications.

Properties

CAS No.

1235441-17-4

Molecular Formula

C9H5BrCl2O3S

Molecular Weight

344.01 g/mol

IUPAC Name

8-bromo-6-chloro-2H-chromene-3-sulfonyl chloride

InChI

InChI=1S/C9H5BrCl2O3S/c10-8-3-6(11)1-5-2-7(16(12,13)14)4-15-9(5)8/h1-3H,4H2

InChI Key

KPRCRUNLZSHYNP-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=C(O1)C(=CC(=C2)Cl)Br)S(=O)(=O)Cl

Origin of Product

United States

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